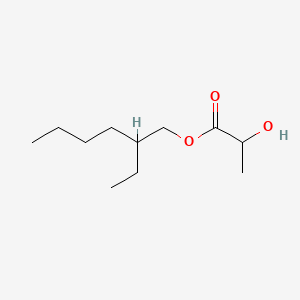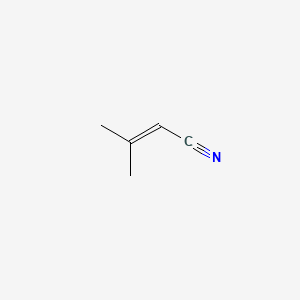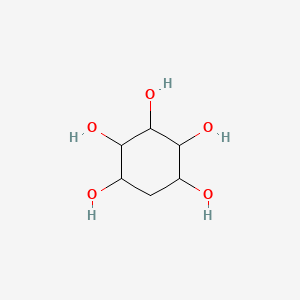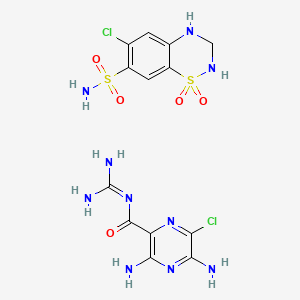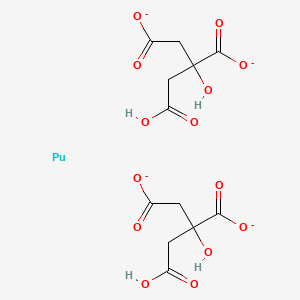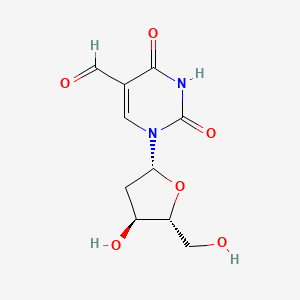
5-甲酰-2'-脱氧尿苷
描述
5-Formyl-2’-deoxyuridine (CAS Number: 4494-26-2) is a modified nucleoside . Its molecular weight is 256.22 and its IUPAC name is 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde .
Synthesis Analysis
The synthesis of 5-formyl-2’-deoxyuridine involves the use of a phosphoramidite method and subsequent oxidation with sodium periodate . This process results in the preparation of oligonucleotides comprising all known, naturally observed eukaryotic thymidine modifications .Molecular Structure Analysis
The InChI code for 5-Formyl-2’-deoxyuridine is 1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17)/t6-,7+,8+/m0/s1 .Chemical Reactions Analysis
Biophysical characterization of synthetic oligonucleotides indicates that 5-Formyl-2’-deoxyuridine, but not the other T-derivatives, can alter DNA structures . It has been shown to induce the 5-fC →T transition mutation as well as 5-fC →A and 5-fC →G transversion mutations during DNA synthesis, particularly in methylated CpG regions .Physical And Chemical Properties Analysis
5-Formyl-2’-deoxyuridine is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .科学研究应用
DNA Polymerase Reactions
5-Formyl-2’-deoxyuridine (fC) is used in the synthesis of oligodeoxynucleotides (ODNs). These ODNs containing fC are used as templates in single nucleotide insertion reactions with the Klenow fragment of Escherichia coli DNA polymerase I . This application is significant in studying how fC may induce transition and transversion mutations during DNA synthesis .
DNA Duplex Stability Studies
The stability of DNA duplexes containing fC is studied by thermal denaturation . This research application helps in understanding how fC base pairs with A, G, C, or T affect the thermal stabilities of duplexes .
DNA Damage Studies
5-Formyl-2’-deoxyuridine is a product of oxidative DNA damage in vitro . It is used in studies to understand the effects of ionizing radiation and oxidizing agents on DNA .
DNA Structure Alteration
Research has shown that 5-Formyl-2’-deoxyuridine, but not other T-derivatives, can alter DNA structures . This application is crucial in biophysical characterization of synthetic oligonucleotides .
Inhibition of Cell Proliferation
5-Formyl-2’-deoxyuridine has been found to inhibit the proliferation of BHK-21 cells and Ehrlich ascites tumor cells . This application is significant in cancer research .
Reduction of Virus Yield
In pseudorabies-infected BHK-21 cells, 5-Formyl-2’-deoxyuridine has been found to reduce virus yield . This application is important in antiviral research .
作用机制
Target of Action
5-Formyl-2’-deoxyuridine (5fdU) is a product formed when the 5-methyl group of thymine in DNA undergoes oxidation due to exposure to gamma radiation or certain chemical agents . It serves as a biomarker of oxidative DNA damage and is employed in investigations of DNA damage and repair mechanisms .
Mode of Action
5fdU interacts with its targets, primarily DNA, by forming when the 5-methyl group of thymine in DNA undergoes oxidation . It can also be used in studies involving chemically crosslinking with peptides derived from the RecA protein .
Biochemical Pathways
The primary biochemical pathway affected by 5fdU is the DNA damage and repair mechanism. The compound serves as a biomarker of oxidative DNA damage, indicating that it plays a role in the pathway that manages and repairs oxidative damage to DNA .
Result of Action
5fdU inhibits the proliferation of BHK-21 cells and Ehrlich ascites tumor cells . When present at a concentration of 1 mM, it reduces virus yield in pseudorabies-infected BHK-21 cells . It is also a product of oxidative DNA damage in vitro .
Action Environment
The action of 5fdU is influenced by environmental factors such as exposure to gamma radiation or certain chemical agents, which can lead to the oxidation of the 5-methyl group of thymine in DNA
未来方向
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVORBLZUGBSUNB-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2'-deoxyuridine | |
CAS RN |
4494-26-2 | |
| Record name | 5-Formyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4494-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formyl-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004494262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-formyl-2′-deoxyuridine formed in DNA?
A1: fodUrd is primarily generated by the oxidation of thymidine in DNA. This oxidation can be induced by various reactive oxygen species (ROS), including hydroxyl radicals (•OH) generated through processes like Fenton reactions or ionizing radiation. [, , , , , , , , , , , , , , ] Additionally, photosensitized oxidation can also lead to the formation of fodUrd. []
Q2: What is the significance of 5-formyl-2′-deoxyuridine in DNA damage?
A2: fodUrd is considered a significant DNA lesion due to its mutagenic potential. It can mispair with guanine during DNA replication, leading to A:T to G:C transitions. [, , , , ] This mispairing arises from the electron-withdrawing nature of the 5-formyl group, which facilitates the ionization of fodUrd, enabling it to form a stable base pair with guanine. []
Q3: Can 5-formyl-2′-deoxyuridine undergo further reactions within DNA?
A3: Yes, under physiological conditions, fodUrd can undergo further degradation, leading to the formation of a pyrimidine ring-opened product, 3-amino-2-carbamoyl-2-propenal-N3-2′-deoxyriboside. [] This ring-opened product is a potential marker for oxidative DNA damage.
Q4: How does the presence of oxygen affect the damage induced by low-energy electrons and soft X-rays on thymidine?
A4: Experiments using thin films of thymidine showed a significant increase (approximately threefold) in damage yields under an oxygen atmosphere compared to a nitrogen environment. This indicates that oxygen reacts with initially formed carbon-centered thymidine radicals, leading to the formation of various oxidative products, including fodUrd. []
Q5: What is the molecular formula and weight of 5-formyl-2′-deoxyuridine?
A5: The molecular formula of 5-formyl-2′-deoxyuridine is C10H12N2O6, and its molecular weight is 256.21 g/mol. [, , , ]
Q6: What spectroscopic techniques are useful for characterizing 5-formyl-2′-deoxyuridine?
A6: Several spectroscopic techniques can be employed for the characterization of fodUrd. These include:
- NMR spectroscopy (1H and 13C): Useful for determining the structure and studying the electronic effects of the 5-formyl group on the base and sugar moieties. [, ]
- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of fodUrd and its derivatives. [, , , ]
- UV-Vis spectroscopy: Can be used to monitor the formation and reactions of fodUrd, especially when coupled with derivatization strategies that enhance its spectroscopic properties. [, ]
Q7: What is the pKa of the base unit of 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP)?
A7: The pKa of the base unit of fdUTP is 8.6, considerably lower than that of the parent thymine (pKa = 10.0 as dTMP). This highlights the impact of the electron-withdrawing 5-formyl group, facilitating ionization. []
Q8: What are the common methods for detecting and quantifying 5-formyl-2′-deoxyuridine in DNA?
A8: Several analytical methods are employed for the detection and quantification of fodUrd in DNA:
- High-performance liquid chromatography (HPLC) coupled with various detection methods:
- Gas chromatography coupled to mass spectrometry (GC-MS): Requires derivatization of fodUrd but provides reliable quantification. []
- Fluorogenic derivatization coupled with fluorescence detection: Offers a simple and selective approach for fodUrd detection, eliminating the need for enzymatic hydrolysis and HPLC separation. []
Q9: What challenges are associated with the accurate measurement of 5-formyl-2′-deoxyuridine in biological samples?
A9: Accurate measurement of fodUrd can be challenging due to:
- Low abundance: fodUrd is present at very low levels compared to canonical nucleobases, necessitating highly sensitive methods. [, ]
- Artifactual oxidation: Improper sample handling during DNA extraction and analysis can lead to spurious oxidation, overestimating the actual levels. [] Using appropriate extraction methods, including chaotropic agents and chelating agents, can minimize this artifact. []
Q10: What is the significance of using stable isotope-labeled internal standards in the quantification of 5-formyl-2′-deoxyuridine?
A10: Utilizing stable isotope-labeled internal standards in mass spectrometry-based methods (e.g., LC-MS/MS) significantly enhances the accuracy and reliability of fodUrd quantification. [, ] These standards account for variations during sample preparation and ionization, leading to more precise measurements.
Q11: Can you elaborate on the fluorogenic derivatization approach for 5-formyl-2′-deoxyuridine detection?
A11: This novel approach utilizes a non-fluorescent reagent, 2-amino-4,5-dimethoxythiophenol, which reacts specifically with the 5-formyl group of fodUrd. [] This reaction forms a highly fluorescent benzothiazole derivative, enabling direct detection of fodUrd in DNA without requiring enzymatic digestion or chromatographic separation.
Q12: What are the potential biological consequences of 5-formyl-2′-deoxyuridine formation in DNA?
A12: The presence of fodUrd in DNA can have several biological consequences:
- Mutagenicity: Its ability to mispair with guanine during DNA replication can lead to mutations (A:T to G:C transitions), potentially contributing to cancer development. [, , , , ]
- Cellular aging: Accumulation of oxidative DNA damage, including fodUrd, is implicated in cellular aging and age-related diseases. [, ]
- Effects on DNA structure: Introduction of fodUrd into DNA duplexes, particularly at specific sites like the κB site, can alter DNA structure and affect protein binding. [, ]
Q13: Can 5-formyl-2′-deoxyuridine be used in therapeutic applications?
A13: While fodUrd itself is not used therapeutically, its derivative, 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP), can be employed as a tool in biochemical and molecular biology research. For instance, fdUTP can be incorporated into DNA by DNA polymerases, facilitating the study of DNA replication and repair processes. []
Q14: How does the incorporation of 5-formyl-2′-deoxyuridine into specific DNA sequences, such as the κB site, affect protein binding?
A14: Studies have shown that the presence of fodUrd in the κB site of DNA can significantly impact the binding affinity of transcription factors. For example, the NFκB p50 homodimer exhibited a distinct binding preference for the unmodified κB site compared to the one containing fodUrd. [, ] This suggests that fodUrd-induced structural alterations in the DNA major groove can disrupt specific protein-DNA interactions.
Q15: How does the cytotoxicity of 5-fluorouracil (FU) interact with 5-modified deoxyuridine analogs?
A15: Research has revealed a synergistic enhancement of FU cytotoxicity when combined with hmUdR in cancer cells, but not normal cells. This effect is not directly linked to DNA incorporation but leads to increased single-strand breaks, NAD depletion, and S phase arrest, causing cell death via necrosis. [] This synergy was also observed with 5-formyl-2′-deoxyuridine and, to a lesser extent, 5-hydroxy-2′-deoxyuridine, but not 5-hydroxyethyl-2′-deoxyuridine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)
![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)
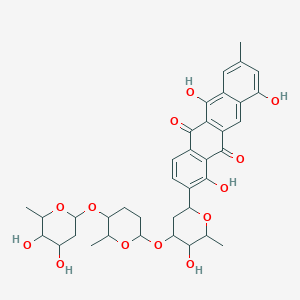
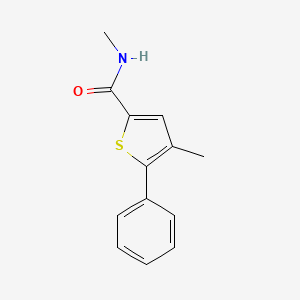
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
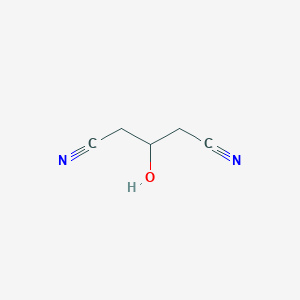
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)
